molecular formula C7H7Br B3423114 Benzyl bromide CAS No. 28807-97-8

Benzyl bromide

Cat. No.: B3423114
CAS No.: 28807-97-8
M. Wt: 171.03 g/mol
InChI Key: AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Description

Benzyl bromide (CAS 100-39-0) is an organic compound with the formula C₆H₅CH₂Br, consisting of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with a sharp, pungent odor and is characterized by its strong lachrymatory (tear-inducing) properties . As a reagent, its primary application in organic synthesis is for the introduction of benzyl groups, where it serves as a more reactive alternative to benzyl chloride . The benzyl group is commonly used as a robust protecting group for alcohols and carboxylic acids, stable under both acidic and basic conditions . Benzylations can be further enhanced in the presence of catalytic sodium iodide, which generates the even more reactive benzyl iodide in situ . Beyond protection, this compound is a key starting material in oxidation reactions, where it can be converted to benzaldehydes using various reagents like manganese dioxide (MnO₂) or vanadium-based catalysts with hydrogen peroxide . Furthermore, research has demonstrated that certain this compound derivatives exhibit significant antibacterial and antifungal activities, showing particular efficacy against Gram-positive bacteria and fungi, which highlights their potential in antimicrobial drug discovery . The compound is also utilized in the synthesis of complex molecular hybrids, such as indole-benzyl pyridinium bromide structures investigated for their inhibitory activity against enzymes like acetylcholinesterase . This compound is a combustible liquid and decomposes upon contact with water, producing hydrogen bromide . It is severely irritating to the eyes, skin, and respiratory tract . Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is essential when handling this compound, and all work should be conducted in a well-ventilated fume hood . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethylbenzene
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InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

AGEZXYOZHKGVCM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CBr
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Molecular Formula

C7H7Br
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DSSTOX Substance ID

DTXSID8024658
Record name alpha-Bromotoluene
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Molecular Weight

171.03 g/mol
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Physical Description

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C
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Flash Point

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c.
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Solubility

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction
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Density

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438
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Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133
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Impurities

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants).
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Color/Form

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid

CAS No.

100-39-0
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Melting Point

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene under conditions suitable for free radical halogenation. This process typically involves the use of bromine (Br₂) and a catalyst such as iron or aluminum bromide . Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .

Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of toluene using bromine and a catalyst. The reaction is carried out in a continuous-flow reactor to optimize efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Benzyl alcohol, benzyl ethers, and benzyl amines.

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Toluene.

Scientific Research Applications

Organic Synthesis

Benzyl bromide is primarily utilized as a benzylation reagent in organic synthesis. It introduces benzyl groups into various substrates, making it an essential compound in the development of pharmaceuticals, agrochemicals, and fine chemicals.

Benzylation Reactions

  • Mechanism : this compound acts as an electrophile, reacting with nucleophiles (e.g., alcohols, amines) to form benzyl ethers or amines.
  • Example : In the synthesis of benzyl alcohol from phenol, this compound is reacted under basic conditions.

Protecting Groups

This compound is also used to protect alcohols and carboxylic acids during multi-step syntheses. The benzyl group can be removed later through hydrogenation or cleavage with strong acids.

Fluorinated Benzyl Bromides

Recent advancements have introduced the use of this compound derivatives in the synthesis of fluorinated compounds . A notable method involves photoinduced atom transfer radical addition (ATRA) to styrenes, yielding fluorinated benzyl bromides that can be further functionalized.

Compound Type Synthesis Method Yield
Fluorinated Benzyl BromidesATRA with low photocatalyst loadingUp to 95%

This method demonstrates the versatility of benzyl bromides in generating complex molecules relevant to medicinal chemistry and material science .

Pharmaceutical Applications

This compound serves as a precursor for various pharmaceuticals. Its ability to introduce benzyl groups makes it valuable for synthesizing compounds with therapeutic properties.

Case Study: Synthesis of Anticancer Agents

  • Researchers have utilized this compound in developing novel anticancer agents by attaching benzyl moieties to active pharmaceutical ingredients (APIs), enhancing their biological activity and selectivity .

Industrial Applications

This compound is employed in the manufacture of several industrial products:

  • Foaming Agents : Used in producing foams for insulation and packaging.
  • Preservatives : Acts as a preservative in yeast production due to its antimicrobial properties .

Analytical Chemistry

In analytical chemistry, this compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds, including pesticides and environmental pollutants.

Application Methodology Outcome
Pesticide AnalysisGC-MS with derivatization using this compoundHigh sensitivity and specificity
Environmental MonitoringDetection of contaminants in water samplesEffective identification of analytes

Mechanism of Action

Benzyl bromide acts as an alkylating agent due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond . This reactivity is utilized in various synthetic pathways to introduce benzyl groups into target molecules.

Comparison with Similar Compounds

Allyl Bromide (C₃H₅Br)

Molecular Weight : 120.98 g/mol.
Physical Properties : Volatile liquid with a sharp odor.

Property Benzyl Bromide Allyl Bromide
Reactivity Undergoes rapid SN1 due to resonance-stabilized benzyl carbocation Prefers SN2 due to allylic system
Bond Dissociation Energy (C–Br) 50.5 ± 2 kcal/mol 47.5 ± 2 kcal/mol
Hazards Corrosive, RADS risk Severe skin/eye irritant, flammable
Applications Benzylation in pharmaceuticals Allylation in polymers, agrochemicals

Key Differences : Allyl bromide’s lower bond dissociation energy facilitates faster homolytic cleavage, making it more reactive in radical reactions. However, this compound’s resonance stabilization enhances its electrophilic substitution efficiency .

Benzoyl Bromide (C₇H₅BrO)

Molecular Weight : 185.02 g/mol.
Physical Properties : Colorless fuming liquid.

Property This compound Benzoyl Bromide
Structure Benzyl-Br Benzoyl-Br (carbonyl adjacent to Br)
Reactivity Benzylates nucleophiles Benzoylates amines/alcohols
Hydrolysis Produces HBr and benzyl alcohol Forms HBr and benzoic acid
Hazards Corrosive, RADS Severe corneal damage, respiratory irritation

Key Differences : Benzoyl bromide’s electron-withdrawing carbonyl group increases electrophilicity, making it more reactive toward nucleophiles like amines compared to this compound .

2-(4-Benzyloxyphenoxy)ethyl Bromide (C₁₅H₁₅BrO₂)

Molecular Weight : 307.18 g/mol.
Physical Properties : Solid used in pharmaceutical intermediates .

Property This compound 2-(4-Benzyloxyphenoxy)ethyl Bromide
Structure Simple benzyl halide Complex ether-linked derivative
Applications General benzylation Specialized drug synthesis (e.g., resorcinol derivatives)
Reactivity High due to aromatic stabilization Moderate due to steric hindrance from ether groups

Key Differences : The ether linkages in the latter reduce reactivity compared to this compound, directing its use toward niche synthetic pathways .

Benzalkonium Bromide (C₂₂H₄₂BrN)

Molecular Weight : 384.49 g/mol.
Physical Properties : Crystalline solid.

Property This compound Benzalkonium Bromide
Structure Small aromatic halide Quaternary ammonium salt
Applications Organic synthesis Surfactant, antiseptic
Toxicity Acute toxicity Lower acute toxicity but bioaccumulative

Key Differences : Benzalkonium bromide’s quaternary ammonium structure imparts antimicrobial properties, unlike this compound’s alkylating function .

Table 1. Comparative Overview of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Reactivity Mechanism Key Hazard Primary Application
This compound C₇H₇Br 171.03 SN1 Corrosive, RADS Benzylation agent
Allyl Bromide C₃H₅Br 120.98 SN2/Radical Flammable, irritant Allylation agent
Benzoyl Bromide C₇H₅BrO 185.02 Electrophilic Corrosive, respiratory damage Benzoylation agent
2-(4-Benzyloxyphenoxy)ethyl Bromide C₁₅H₁₅BrO₂ 307.18 SN2 Limited data Pharmaceutical intermediate

Biological Activity

Benzyl bromide (C₇H₇Br) is an organic compound that has garnered attention for its biological activity, particularly in the fields of antibacterial and antifungal research. This article explores the biological properties of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential applications in drug discovery.

Overview of Biological Activity

This compound exhibits notable antibacterial and antifungal properties. Studies have demonstrated that its derivatives show significant activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The compound's mechanism of action is primarily attributed to its ability to disrupt cellular processes in microorganisms.

Antibacterial Activity

Research has shown that this compound derivatives possess strong antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness:

Bacterial Strain MIC (mg/mL) Inhibition Zone (mm)
Staphylococcus aureus110-17
Streptococcus pyogenes0.515
Enterococcus faecalis28-9
Escherichia coli27
Klebsiella pneumoniae27
Salmonella typhi27

This compound derivatives (1a and 1c) were particularly effective against Gram-positive strains such as S. aureus, S. pyogenes, and E. faecalis . However, their activity against Gram-negative bacteria was moderate, indicating a selective efficacy that could be harnessed in therapeutic applications.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits strong antifungal activity. The compound has been tested against various fungi, including Candida albicans and Aspergillus niger. The results indicate:

Fungal Strain MIC (mg/mL)
Candida albicans1
Aspergillus niger2

These findings suggest that this compound could be a valuable candidate for developing antifungal agents, particularly in light of increasing resistance to conventional antifungal therapies .

The biological activity of this compound is believed to stem from its ability to interfere with microbial cell membranes and metabolic pathways. The disruption of cell wall synthesis and inhibition of essential enzymatic functions are key mechanisms through which this compound exerts its effects on bacterial and fungal cells.

Case Studies

Several studies have investigated the potential applications of this compound in drug development:

  • Antimicrobial Drug Discovery : A study highlighted the synthesis of various this compound derivatives and their evaluation against clinical isolates. The results indicated that these compounds could serve as lead candidates for new antimicrobial agents .
  • Photoredox Reactions : Research into the photochemical properties of this compound has revealed its utility in synthesizing fluorinated derivatives with enhanced biological activities, demonstrating the compound's versatility in medicinal chemistry .
  • Polymer Chemistry Applications : this compound has also been functionalized into polymeric systems, showcasing its potential in creating materials with antimicrobial properties .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Benzyl bromide undergoes both Sₙ1 and Sₙ2 mechanisms, with the former favored due to resonance stabilization of the intermediate benzyl carbocation.

Sₙ1 Mechanism with Methanol

Reaction with CH₃OH yields benzyl methyl ether (C₆H₅CH₂OCH₃):
Mechanism :

  • Homolytic cleavage of the C–Br bond generates a resonance-stabilized benzyl carbocation.

  • Nucleophilic attack by methanol forms the ether product .

Why Sₙ1 Dominates :

  • Stabilization of the carbocation via resonance with the aromatic ring .

  • High reactivity even with weak nucleophiles like methanol .

Self-Reaction of Benzyl Radicals

Pyrolysis of this compound generates benzyl radicals (C₇H₇- ), which dimerize to form polycyclic aromatic hydrocarbons (PAHs):

  • Products : Phenanthrene (87%) and anthracene (13%) at 1473 K .

  • Mechanism :

    • Phenanthrene forms via barrierless recombination on the singlet ground state.

    • Anthracene arises through triplet excited-state cycloaddition .

Benzylic Bromination

Using N-bromosuccinimide (NBS) or Br₂ under light/heat:

  • Selective bromination at the benzylic position due to weaker C–H bonds (89 kcal/mol) .

  • Example: Visible light-induced C–H bromination of benzyl boronic esters .

Homologation with Diazo Compounds

This compound reacts with diazo derivatives (e.g., benzyl 2-diazobutanoate) in the presence of SnBr₄ to form benzylic quaternary centers:

Diazo CompoundProductYield (%)
CF₃-substituted3a 75
Ethyl ester3b 68
Nitrile3e 62

Mechanism :

  • Sₙ1 displacement generates a carbocation.

  • Diazocompound insertion forms a phenonium ion intermediate.

  • Bromide opening yields homologated product .

Hydrolysis and Solvolysis

This compound hydrolyzes slowly in water, producing HBr and benzyl alcohol:

  • Rate : Accelerated in polar solvents (e.g., acetonitrile) .

  • Side Reaction : Polymerization in the presence of metals (e.g., Fe, Al) .

Menschutkin Reaction

With 1,2-dimethylimidazole:

  • Forms 3-benzyl-1,2-dimethylimidazolium bromide .

Grignard Reagent Formation

Reaction with magnesium yields benzylmagnesium bromide, though side reactions (e.g., Wurtz coupling) may occur .

Polymerization and Stability

  • Risk : Explosive polymerization occurs with metals (except Ni/Pb) or molecular sieves, releasing HBr .

  • Storage : Requires inert conditions and avoidance of moisture .

Oxidation and Functionalization

While direct oxidation of this compound is rare, its derivatives (e.g., benzyl alcohol) undergo benzylic oxidation to ketones or aldehydes using KMnO₄ .

Table 1: Homologation Reaction Yields

EntrySubstituent (R)ProductYield (%)
1CF₃3a 75
2CO₂Et3b 68
3CN3e 62

Table 2: Hazardous Reactivity

ReactantOutcome
H₂OSlow hydrolysis to HBr
MgViolent reaction, HBr release
Strong oxidizersExplosive decomposition

Q & A

Q. Stability Data :

ConditionDegradation Rate (25°C)Major Byproducts
Dry/N₂ atmosphere<1% per monthNone
Humid (RH >60%)~5% per weekBenzyl alcohol, HBr
Steel containerRapid H₂ generationH₂ (explosive above 4%)

How can researchers troubleshoot low yields in this compound-mediated alkylation?

Advanced Research Question
Common issues and solutions:

  • Incomplete substitution : Ensure stoichiometric base (e.g., NaH) to deprotonate nucleophiles. Use anhydrous solvents (e.g., THF) to prevent hydrolysis .
  • Byproduct formation : Add stabilizers (e.g., propylene oxide) to inhibit radical side reactions .
  • Scale-up challenges : Optimize mixing efficiency and cooling to manage exothermic reactions.

Case Study : In silacrown ether-catalyzed cyanide substitutions, this compound achieves 100% yield in 16 hours vs. 29% without catalyst .

What analytical techniques are optimal for characterizing this compound and its derivatives?

Q. Methodological Guidance

  • GC-MS : Quantify purity and detect volatile byproducts (e.g., residual toluene) .
  • NMR : Confirm benzyl group incorporation (δ 4.5–5.0 ppm for CH₂Br in 1^1H NMR) .
  • Titration : Measure HBr content post-hydrolysis to assess decomposition .

Q. Reference Data :

PropertyValueSource
Boiling Point198–199°C
Solubility in H₂O436 mg/L (25°C)
Vapor Pressure0.3 mmHg (20°C)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.